

Application Notes and Protocols for RA190 in Mouse Xenograft Cancer Models

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Compound of Interest

Compound Name: RA190

Cat. No.: B610398

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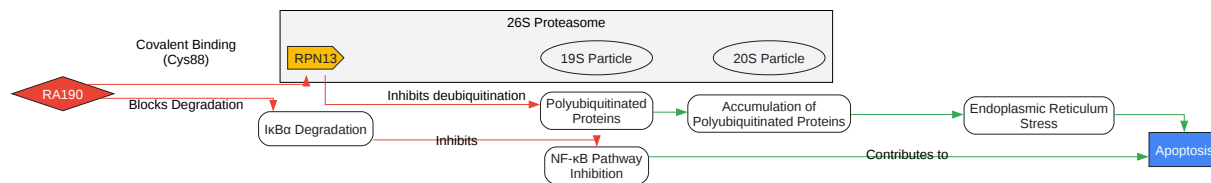
Abstract

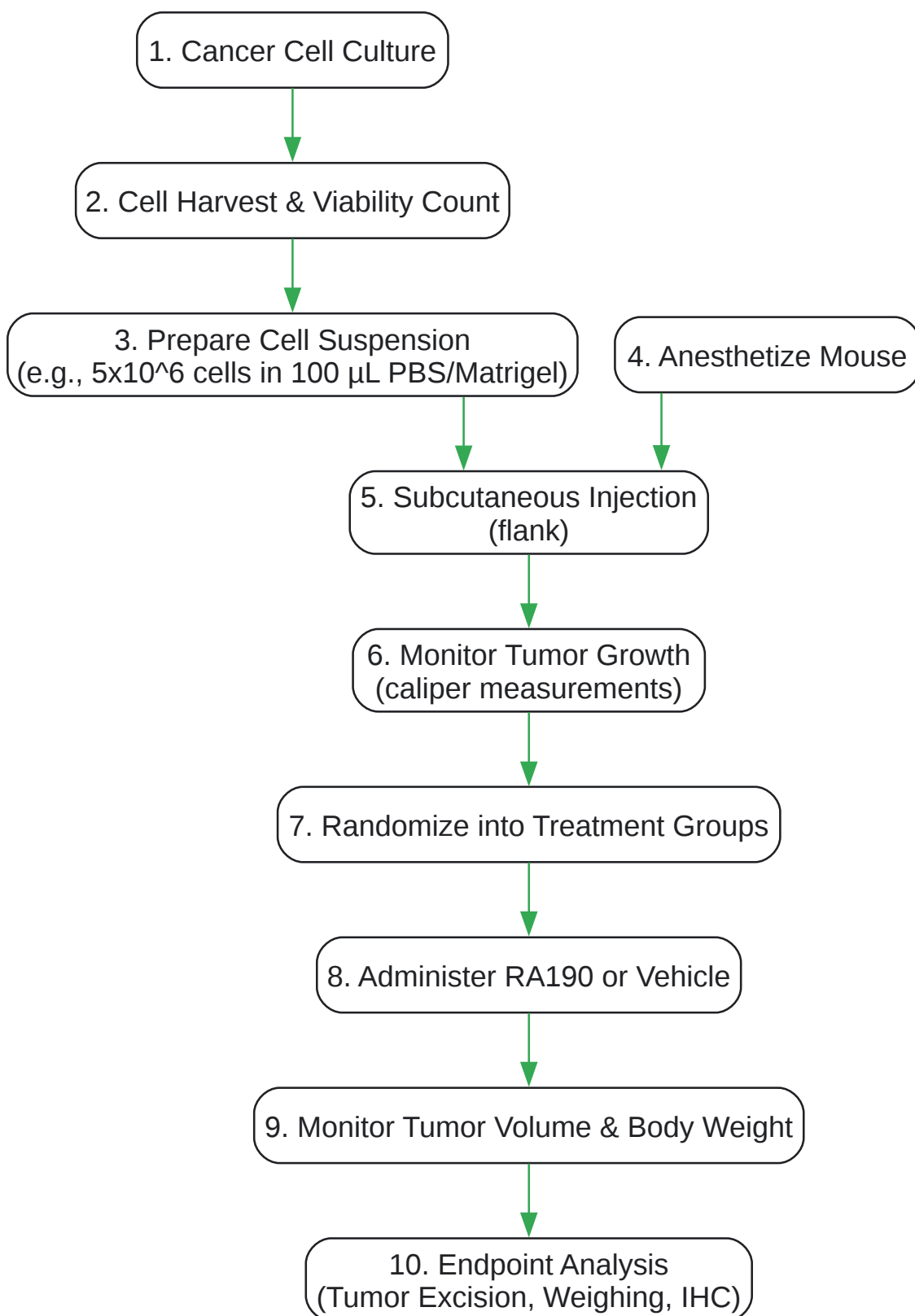
RA190 is a potent and selective inhibitor of the 26S proteasome ubiquitin receptor RPN13 (also known as ADRM1). By covalently binding to cysteine 88 of RPN13, **RA190** disrupts the normal function of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins.[1][2][3] This accumulation triggers unresolved endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated the anti-tumor efficacy of **RA190** in various mouse xenograft models, including multiple myeloma, ovarian cancer, hepatocellular carcinoma, and intrahepatic cholangiocarcinoma, suggesting its potential as a therapeutic agent.[2][5] These application notes provide detailed protocols for utilizing **RA190** in subcutaneous and orthotopic mouse xenograft cancer models.

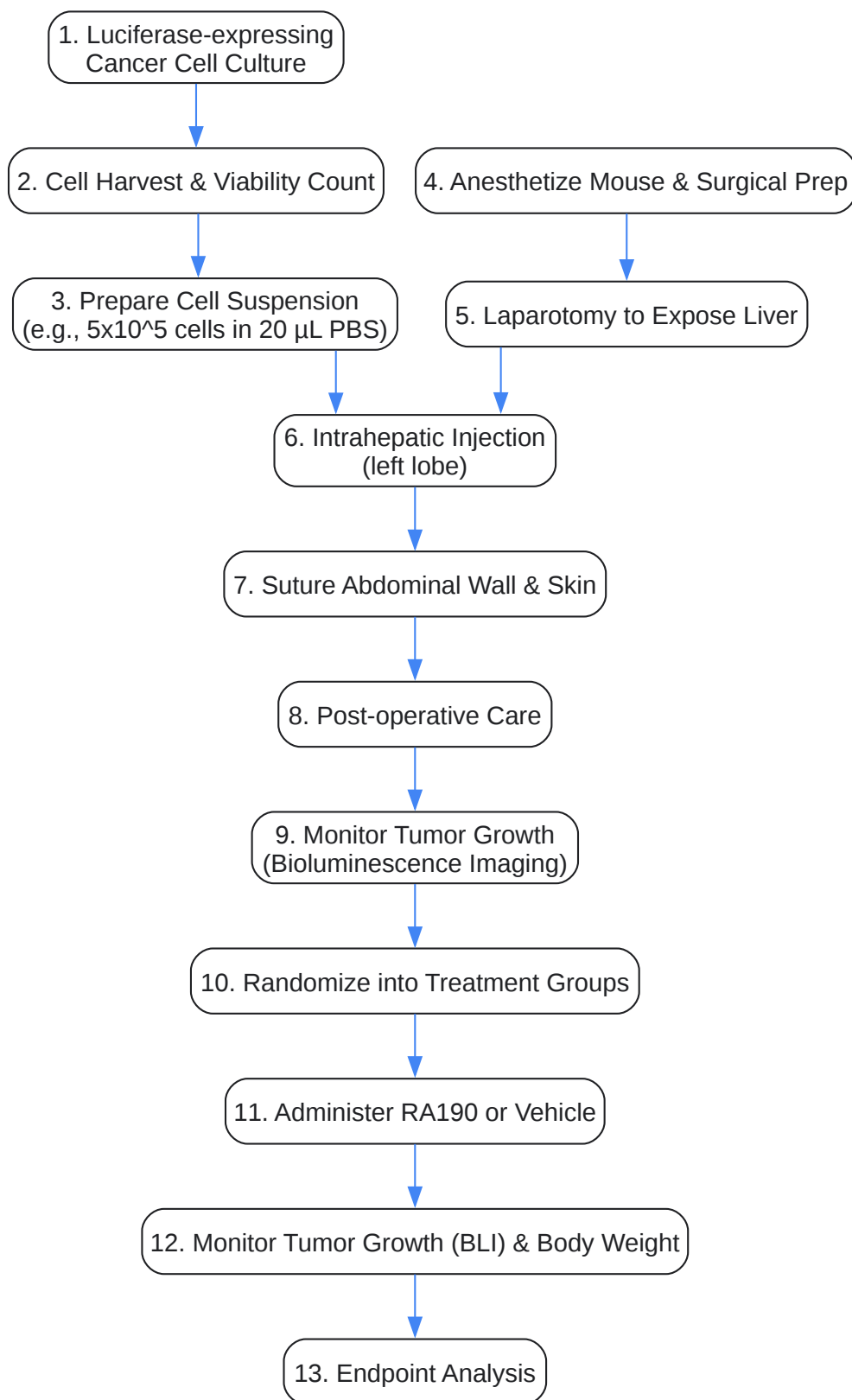
Mechanism of Action of RA190

RA190's primary mechanism of action involves the inhibition of the deubiquitinating activity of the 19S regulatory particle of the proteasome by targeting RPN13. This leads to a rapid build-up of polyubiquitinated proteins within the cell. The resulting proteotoxic stress activates the unfolded protein response (UPR) and induces ER stress-mediated apoptosis.[2][4] In certain cancer types, such as those positive for human papillomavirus (HPV), **RA190** can stabilize targets of the E6 oncoprotein, contributing to its preferential killing of HPV-transformed cells.[1]

Furthermore, **RA190** has been shown to block the degradation of I κ B α , thereby inhibiting the NF- κ B signaling pathway, which is crucial for the survival of many cancer cells.[2]







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